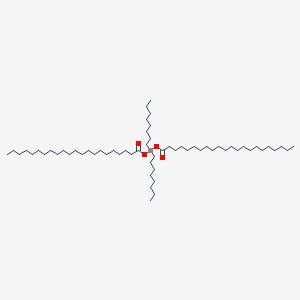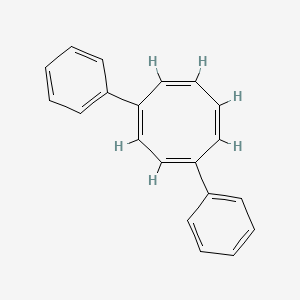
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is an organic compound characterized by a cyclooctatetraene ring with phenyl groups attached at the 1 and 4 positions. This compound is notable for its unique structural configuration, which includes alternating double bonds and phenyl substituents, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenyl-substituted acetylenes and their subsequent cyclization through a series of reactions that include hydrogenation and dehydrogenation steps. The reaction conditions often require the presence of catalysts such as palladium or nickel to facilitate the formation of the desired cyclooctatetraene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or nickel catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cyclooctane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted cyclooctatetraenes.
Aplicaciones Científicas De Investigación
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of cyclooctatetraenes and their derivatives.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound and its derivatives are used in the synthesis of advanced materials, including polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which (1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene exerts its effects involves interactions with various molecular targets. The compound’s conjugated double bonds and phenyl groups allow it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctatetraene: A parent compound with a similar ring structure but without phenyl substituents.
1,3,5,7-Tetraphenylcyclooctatetraene: A derivative with phenyl groups at all four positions of the cyclooctatetraene ring.
Biphenyl: A simpler compound with two phenyl rings connected by a single bond, lacking the cyclooctatetraene ring.
Uniqueness
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C20H16 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
(1E,3E,5Z,7Z)-1,4-diphenylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C20H16/c1-3-9-17(10-4-1)19-13-7-8-14-20(16-15-19)18-11-5-2-6-12-18/h1-16H/b8-7?,13-7-,14-8-,16-15?,19-13?,19-15+,20-14?,20-16+ |
Clave InChI |
PLPHPKVOPXZCCM-UYXZOMBCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C/2=C/C=C(\C=C/C=C2)/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


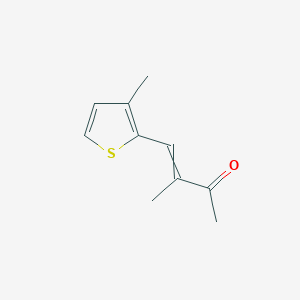
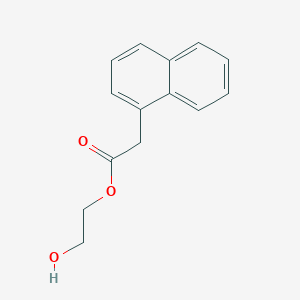

![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)


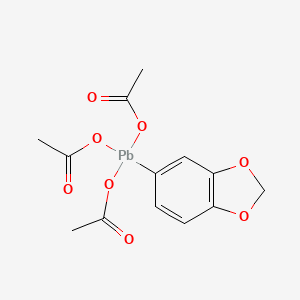

![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
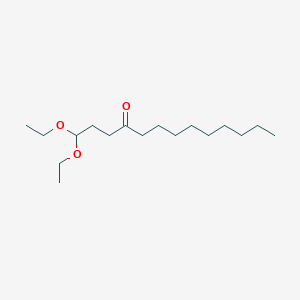

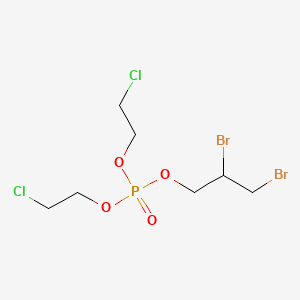
![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
